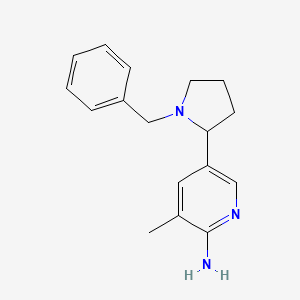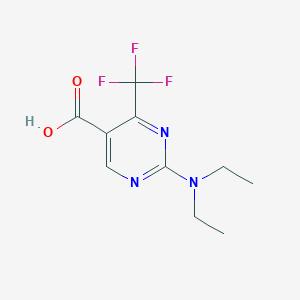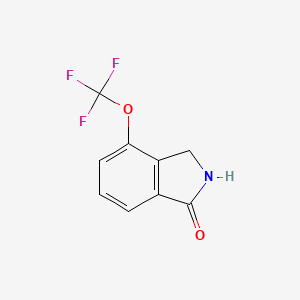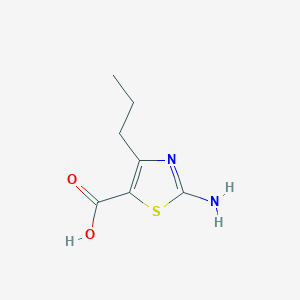
1-(2-Nitrophenyl)-1H-1,2,3-triazole-5-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Nitrophenyl)-1H-1,2,3-triazole-5-carboxylicacid is an organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a nitrophenyl group attached to a triazole ring, which is further substituted with a carboxylic acid group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Nitrophenyl)-1H-1,2,3-triazole-5-carboxylicacid typically involves the reaction of 2-nitrophenyl azide with an alkyne under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Nitrophenyl)-1H-1,2,3-triazole-5-carboxylicacid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can also participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Cyclization: The triazole ring can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Cyclization: Various cyclization agents and conditions depending on the desired product.
Major Products Formed:
Reduction: 1-(2-Aminophenyl)-1H-1,2,3-triazole-5-carboxylicacid.
Substitution: Various substituted triazole derivatives.
Cyclization: Complex heterocyclic compounds.
Applications De Recherche Scientifique
1-(2-Nitrophenyl)-1H-1,2,3-triazole-5-carboxylicacid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals
Mécanisme D'action
The mechanism of action of 1-(2-Nitrophenyl)-1H-1,2,3-triazole-5-carboxylicacid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function.
Pathways Involved: The nitrophenyl group can undergo redox reactions, leading to the generation of reactive intermediates that can affect cellular processes
Comparaison Avec Des Composés Similaires
2-Nitrophenyl-1H-1,2,3-triazole: Similar structure but lacks the carboxylic acid group.
1-(2-Nitrophenyl)-1H-1,2,3-triazole-4-carboxylicacid: Similar structure but with the carboxylic acid group at a different position.
2-Nitrophenyl-1H-1,2,3-triazole-5-carboxamide: Similar structure but with a carboxamide group instead of a carboxylic acid group
Uniqueness: 1-(2-Nitrophenyl)-1H-1,2,3-triazole-5-carboxylicacid is unique due to the specific positioning of the nitrophenyl and carboxylic acid groups, which can influence its reactivity and biological activity. This unique structure allows for specific interactions with molecular targets and pathways, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C9H6N4O4 |
|---|---|
Poids moléculaire |
234.17 g/mol |
Nom IUPAC |
3-(2-nitrophenyl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C9H6N4O4/c14-9(15)8-5-10-11-12(8)6-3-1-2-4-7(6)13(16)17/h1-5H,(H,14,15) |
Clé InChI |
JDZMNIXOOCNSFG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)N2C(=CN=N2)C(=O)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















